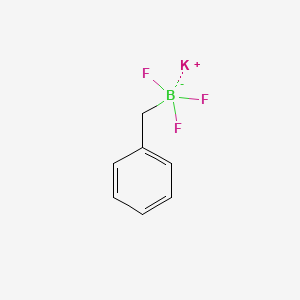

Potassium benzyltrifluoroborate

Description

The exact mass of the compound Potassium benzyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium benzyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium benzyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

potassium;benzyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDAVWURFVTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635652 | |

| Record name | Potassium benzyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329976-73-0 | |

| Record name | Potassium benzyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium benzyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Potassium Benzyltrifluoroborate from Benzylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of potassium benzyltrifluoroborate from benzylboronic acid, a critical transformation for creating stable and versatile reagents in organic synthesis and drug discovery. Potassium organotrifluoroborates, such as the benzyl derivative, offer significant advantages over their boronic acid precursors, including enhanced stability to air and moisture, making them ideal for a wide range of applications, including Suzuki-Miyaura cross-coupling reactions.[1][2][3]

Core Synthesis Protocol

The conversion of benzylboronic acid to potassium benzyltrifluoroborate is efficiently achieved through the use of potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[4] This method is general for a variety of organoboronic acids and offers high yields.[4] The reaction proceeds by the displacement of the hydroxyl groups on the boronic acid with fluoride ions from KHF₂.[4]

Experimental Workflow

The overall experimental process can be visualized as a straightforward sequence of steps, from starting materials to the final, purified product.

Figure 1. A generalized workflow for the synthesis of potassium benzyltrifluoroborate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of potassium organotrifluoroborates.[1][3]

Materials:

-

Benzylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 equiv)

-

Methanol (MeOH)

-

Deionized Water

-

Acetonitrile (ACN)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution: In a round-bottom flask, dissolve benzylboronic acid (1.0 equiv) in methanol.

-

Reagent Preparation: In a separate beaker, prepare a solution of potassium hydrogen difluoride (3.0 equiv) in deionized water.

-

Reaction:

-

Cool the methanolic solution of benzylboronic acid to 0-5 °C using an ice bath.

-

Slowly add the aqueous solution of KHF₂ to the cooled solution with vigorous stirring. A thick white precipitate is expected to form.[1]

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for approximately 20-30 minutes.[1][3]

-

-

Isolation:

-

Remove the methanol and water under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then washed with acetonitrile to remove excess KHF₂ and other impurities.[1]

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

-

Drying: Dry the collected solid in a vacuum oven to a constant weight. The final product is typically a white, crystalline solid.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of potassium organotrifluoroborates, based on analogous preparations.[3]

| Parameter | Value | Reference |

| Reactants | ||

| Benzylboronic Acid | 1.0 equiv | - |

| Potassium Hydrogen Difluoride | 3.0 equiv | [1] |

| Solvents | ||

| Primary Solvent | Methanol | [1][3] |

| Reagent Solvent | Water | [1] |

| Washing Solvent | Acetonitrile | [1] |

| Reaction Conditions | ||

| Initial Temperature | 0-5 °C | [1] |

| Reaction Time | 20-30 minutes | [1][3] |

| Product Characteristics | ||

| Physical Form | Solid | [5] |

| Color | White | [5] |

| Melting Point | >300 °C | [5] |

| Expected Yield | ~82% (based on phenyl derivative) | [3] |

Logical Relationship of Reagents and Products

The transformation from a boronic acid to a trifluoroborate salt involves a change in the coordination and bonding at the boron center, enhancing the compound's stability.

Figure 2. The chemical transformation from benzylboronic acid to potassium benzyltrifluoroborate.

Applications in Drug Development

Potassium benzyltrifluoroborate is a valuable building block in medicinal chemistry. Its stability allows it to be carried through multiple synthetic steps.[1] It serves as a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.[2][6] For instance, benzyl groups can be introduced into heterocyclic scaffolds, which are common motifs in many drug candidates.[4] The use of stable trifluoroborate salts can lead to more reproducible and scalable synthetic routes in a drug development setting.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. POTASSIUM BENZYLTRIFLUOROBORATE CAS#: 329976-73-0 [chemicalbook.com]

- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Potassium Organotrifluoroborates: A Technical Guide to Synthesis with Potassium Bifluoride

For researchers, scientists, and professionals in drug development, the synthesis of stable and versatile organoboron compounds is a cornerstone of modern organic chemistry. Potassium organotrifluoroborates have emerged as exceptionally useful reagents, offering enhanced stability and reactivity compared to their boronic acid and ester counterparts. This technical guide provides an in-depth exploration of the preparation of potassium organotrifluoroborates, with a specific focus on the use of potassium bifluoride (KHF₂), a cost-effective and highly efficient fluorinating agent.

Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture. This stability allows for indefinite storage and simplifies handling in the laboratory, a stark contrast to the often-hygroscopic and decomposition-prone nature of many boronic acids. The use of potassium bifluoride (KHF₂) has become a cornerstone in the synthesis of these valuable reagents, providing a straightforward and high-yielding pathway from various organoboron precursors.

Core Synthetic Methodologies

There are three primary and highly effective methods for the preparation of potassium organotrifluoroborates utilizing potassium bifluoride:

-

From Boronic Acids: This is the most common and direct method. Commercially available or synthetically prepared boronic acids are treated with an aqueous or methanolic solution of KHF₂. The reaction is typically rapid, often resulting in the precipitation of the desired potassium organotrifluoroborate salt, which can then be isolated by simple filtration.

-

One-Pot Synthesis from Organometallic Reagents: This approach offers a streamlined process, avoiding the isolation of potentially unstable boronic acid intermediates. Organolithium or Grignard reagents are first reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate species is then quenched in situ with an aqueous solution of KHF₂ to afford the potassium organotrifluoroborate.

-

Synthesis of Functionalized Organotrifluoroborates: This method provides a pathway to novel and highly functionalized organotrifluoroborates. It often involves the use of a precursor like potassium bromomethyltrifluoroborate, which can be synthesized from dibromomethane, an organolithium reagent, a trialkyl borate, and KHF₂. The bromide can then be displaced by a variety of nucleophiles to introduce diverse functional groups.

Data Presentation: A Comparative Overview of Yields

The following tables summarize the yields of various potassium organotrifluoroborates prepared using KHF₂ across the different synthetic methodologies.

Table 1: Preparation from Boronic Acids

| Starting Boronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | Potassium phenyltrifluoroborate | 82-95 | [1] |

| 1-Naphthaleneboronic acid | Potassium 1-naphthyltrifluoroborate | 93 | [2] |

| 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | 98 | [3] |

| 4-Fluorophenylboronic acid | Potassium 4-fluorophenyltrifluoroborate | 95 | [3] |

| 2-Thiopheneboronic acid | Potassium 2-thiophenetrifluoroborate | 91 | [3] |

| (E)-Styrylboronic acid | Potassium (E)-styryltrifluoroborate | 85 | [4] |

Table 2: One-Pot Synthesis from Organometallic Reagents

| Organometallic Reagent | Borate Ester | Product | Yield (%) | Reference |

| Vinylmagnesium bromide | Trimethyl borate | Potassium vinyltrifluoroborate | 65-85 | [5] |

| Phenylmagnesium bromide | Trimethyl borate | Potassium phenyltrifluoroborate | 88 | [3] |

| n-Butyllithium | Trimethyl borate | Potassium n-butyltrifluoroborate | 75 | [3] |

| 2-Thienyllithium | Triisopropyl borate | Potassium 2-thiophenetrifluoroborate | 86 | [6] |

| Cyclopropylmagnesium bromide | Trimethyl borate | Potassium cyclopropyltrifluoroborate | 72 | [7] |

Table 3: Synthesis of Functionalized Organotrifluoroborates

| Starting Material | Nucleophile/Reagent | Product | Yield (%) | Reference |

| Dibromomethane | n-BuLi, B(OiPr)₃, KHF₂ | Potassium bromomethyltrifluoroborate | 88 | [6] |

| Potassium bromomethyltrifluoroborate | NaN₃ | Potassium azidomethyltrifluoroborate | 98 | [3] |

| Potassium bromomethyltrifluoroborate | Piperidine | Potassium piperidin-1-ylmethyltrifluoroborate | 92 | [6] |

| Potassium iodomethyltrifluoroborate | 2-Thienyllithium | Potassium (thiophen-2-ylmethyl)trifluoroborate | 86 | [6] |

| Potassium bromomethyltrifluoroborate | Sodium phenoxide | Potassium phenoxymethyltrifluoroborate | 95 | [6] |

Experimental Protocols

Safety Precaution: Potassium bifluoride (KHF₂) is corrosive and toxic. It can cause severe burns upon skin contact and is harmful if inhaled or ingested. Always handle KHF₂ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][8][9][10][11][12][13]

Protocol 1: Preparation of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

Dissolution: In a plastic beaker or flask, dissolve phenylboronic acid (1.0 eq) in methanol.

-

Addition of KHF₂: Slowly add a saturated aqueous solution of potassium bifluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.

-

Precipitation: A white precipitate of potassium phenyltrifluoroborate will form almost immediately.

-

Stirring: Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to afford pure potassium phenyltrifluoroborate. Recrystallization from hot acetonitrile or acetone/diethyl ether can be performed for higher purity.[1]

Protocol 2: One-Pot Gram-Scale Synthesis of Potassium Vinyltrifluoroborate

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: Under a nitrogen atmosphere, charge the flask with trimethyl borate and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Grignard Addition: Slowly add a solution of vinylmagnesium bromide in THF from the dropping funnel to the stirred solution of trimethyl borate, maintaining the temperature below 10 °C.

-

Warming and Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching: Slowly quench the reaction by adding an aqueous solution of hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Fluorination: Combine the organic layers and add an aqueous solution of potassium bifluoride (KHF₂).

-

Precipitation and Isolation: Stir the mixture vigorously at room temperature for 2-4 hours to allow for the precipitation of potassium vinyltrifluoroborate. Collect the white solid by vacuum filtration.

-

Washing and Drying: Wash the product with cold acetone and diethyl ether, and then dry under vacuum.[5]

Protocol 3: Synthesis of Potassium Bromomethyltrifluoroborate

-

Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, combine dibromomethane and triisopropyl borate in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) to the cooled solution.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Quenching with KHF₂: Quench the reaction by adding a pre-cooled aqueous solution of potassium bifluoride (KHF₂).

-

Warming and Concentration: Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether, to yield pure potassium bromomethyltrifluoroborate.[6]

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction pathway, a general experimental workflow, and a troubleshooting guide.

References

- 1. Potassium Bifluoride: A Multifaceted Chemical with Expanding Applications in Industry and Technology - HEAVEN [m.heavenmaterials.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium bifluoride - Sciencemadness Wiki [sciencemadness.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. Potassium bifluoride | KHF2 | CID 11829350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. uvm.edu [uvm.edu]

In-Depth Technical Guide to the ¹H NMR Characterization of Potassium Benzyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of potassium benzyltrifluoroborate. It includes a detailed experimental protocol, a summary of spectral data, and a visual representation of the experimental workflow, designed to assist researchers in the accurate identification and analysis of this compound.

Core Data Presentation

The ¹H NMR spectrum of potassium benzyltrifluoroborate exhibits distinct signals corresponding to the benzylic and aromatic protons. The quantitative data, acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.18 - 7.05 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 2.14 | Singlet | 2H | Benzylic protons (CH₂) |

Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Experimental Protocol

The following protocol for the ¹H NMR characterization of potassium benzyltrifluoroborate is adapted from established methodologies for analyzing potassium organotrifluoroborates.[1]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of potassium benzyltrifluoroborate.

-

Dissolve the sample in approximately 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectra are typically acquired on a 300 MHz spectrometer.[1]

-

The spectrometer is locked to the deuterium signal of the DMSO-d₆ solvent.

-

The temperature is maintained at 25°C.

3. Data Acquisition Parameters:

-

Pulse Angle: 45°[1]

-

Acquisition Time: 3.6 seconds[1]

-

Repetitions: 16[1]

-

Spectral Width: 15 ppm[1]

-

Internal Reference: The residual proton peak of DMSO-d₆ is used as the internal reference at 2.50 ppm.[1]

4. Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts (δ) are reported in parts per million (ppm).

-

The signals are integrated to determine the relative number of protons.

-

The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) is determined.

Mandatory Visualization

The following diagram illustrates the logical workflow for the ¹H NMR characterization of potassium benzyltrifluoroborate.

Caption: Workflow for ¹H NMR analysis of potassium benzyltrifluoroborate.

References

Crystal Structure Analysis of Potassium Benzyltrifluoroborate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium benzyltrifluoroborate (C₇H₇BF₃K) is a versatile and air-stable organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its three-dimensional structure is paramount for elucidating its reactivity, stability, and potential interactions in medicinal chemistry. This technical guide provides a comprehensive overview of the crystal structure of potassium benzyltrifluoroborate. Due to the current absence of publicly available single-crystal X-ray diffraction data for this specific compound, this document outlines the generalized experimental protocols typically employed for such an analysis and presents the expected structural features based on related compounds. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, application, and computational modeling of organotrifluoroborates.

Introduction

Potassium organotrifluoroborates have emerged as indispensable reagents in modern synthetic chemistry. Their enhanced stability compared to boronic acids, coupled with their ease of handling, makes them attractive substrates for a wide array of chemical transformations. Potassium benzyltrifluoroborate, in particular, serves as a key building block for the introduction of the benzyl moiety in the synthesis of complex organic molecules, including pharmaceutically active compounds.

The precise arrangement of atoms within the crystal lattice dictates the macroscopic properties and chemical behavior of a compound. Crystal structure analysis through single-crystal X-ray diffraction provides definitive information on bond lengths, bond angles, torsional angles, and intermolecular interactions. This data is crucial for:

-

Understanding Reactivity: Correlating structural features with observed chemical reactivity.

-

Rational Drug Design: Informing the design of novel therapeutic agents by understanding molecular geometry and potential binding interactions.

-

Materials Science: Predicting and tuning the physical properties of solid-state materials.

While specific crystallographic data for potassium benzyltrifluoroborate is not currently available in open-access crystallographic databases, this guide details the established methodologies for its determination and presents anticipated structural parameters.

Experimental Protocols

The determination of a crystal structure is a systematic process involving crystallization, data collection, and structure solution and refinement. The following sections outline the standard experimental workflow.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis.

Typical Protocol:

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions that yield single crystals. Common solvents for organoboron salts include acetone, acetonitrile, methanol, ethanol, and mixtures with water or anti-solvents like diethyl ether or hexane.

-

Crystallization Technique:

-

Slow Evaporation: A saturated solution of potassium benzyltrifluoroborate is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.

-

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) for data collection at low temperatures to minimize thermal motion and potential crystal decay.

The logical workflow for the crystallization process is depicted in the following diagram:

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Typical Parameters:

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation.

-

Detector: A CCD or CMOS area detector.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K or 150 K) to reduce thermal vibrations.

-

Data Collection Strategy: A series of diffraction images (frames) are collected over a range of crystal orientations (e.g., ω and φ scans).

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

Standard Procedure:

-

Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using tools like CHECKCIF.

The overall process from data collection to a refined crystal structure is illustrated below:

Anticipated Structural Data

While a definitive crystal structure is not yet published, we can anticipate the key structural parameters based on the known chemistry of organotrifluoroborates and related benzyl derivatives. The following tables summarize the expected quantitative data.

Crystallographic Data

This table presents the type of information that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 5 - 15 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | 2, 4, or 8 |

| Density (calculated) (g/cm³) | 1.3 - 1.6 |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

Selected Bond Lengths and Angles

The following table lists the anticipated bond lengths and angles for the benzyltrifluoroborate anion.

| Bond/Angle | Expected Length (Å) / Angle (°) |

| B-C | 1.60 - 1.65 |

| B-F | 1.38 - 1.42 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-C (benzylic) | 1.50 - 1.54 |

| F-B-F | 108 - 111 |

| F-B-C | 108 - 111 |

| B-C-C (phenyl) | 112 - 118 |

Conclusion

The crystal structure of potassium benzyltrifluoroborate provides fundamental insights into its chemical and physical properties. Although a definitive structure has not been publicly reported, this technical guide outlines the standard experimental procedures for its determination and presents the anticipated structural parameters. The acquisition and analysis of this crystallographic data will be invaluable for the continued development and application of this important class of organoboron reagents in both academic and industrial research, particularly in the fields of synthetic methodology and drug discovery. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill the current knowledge gap.

The Advent of Organotrifluoroborates: A Technical Guide to Their Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes to organotrifluoroborate salts, a class of reagents that has become indispensable in modern organic chemistry. Their remarkable stability to air and moisture, coupled with their versatile reactivity, has established them as superior alternatives to other organoboron compounds in a multitude of applications, most notably in palladium-catalyzed cross-coupling reactions.

Early Discoveries and the Quest for Stability

The genesis of organotrifluoroborate chemistry can be traced back to 1940, when Fowler and Krauss reported the first preparation of an organotrifluoroborate complex.[1] They synthesized tetramethylammonium and tetrabutylammonium triphenylfluoroborates from a triphenylborane–ammonia complex. However, these early examples were considered laboratory curiosities for a considerable time.

A significant breakthrough occurred in the 1960s with the discovery and preparation of potassium organotrifluoroborates.[1] These salts demonstrated exceptional stability compared to their trivalent organoborane counterparts, which are often susceptible to decomposition in the presence of air and moisture due to the vacant p-orbital on the boron atom.[1] The tetra-coordinated nature of the boron in organotrifluoroborates mitigates this Lewis acidity, rendering them robust and storable crystalline solids.[2]

The first synthesis of a potassium trifluoromethyltrifluoroborate was achieved by Chambers and coworkers in 1960, marking a pivotal moment in the development of stable fluorinated organoboron reagents.[1][3]

The Advent of Potassium Hydrogen Difluoride (KHF₂) in Synthesis

A major advancement in the practical synthesis of potassium organotrifluoroborates was the introduction of potassium hydrogen difluoride (KHF₂) as an efficient fluorinating agent. In 1967, Thierig and Umland reported the use of aqueous KHF₂ to prepare potassium diphenyldifluoroborate from the ethanolamine complex of diphenylborinic acid, although the yield was not reported.[1]

However, it was the work of Vedejs and his research group in 1995 that truly unlocked the synthetic potential of this method.[1][2] They established a highly efficient and general procedure for the conversion of arylboronic acids into their corresponding potassium aryltrifluoroborates using KHF₂ in aqueous methanol.[1] This method proved to be robust, accommodating boroxines and boronic acid dimers that are often present in isolated organoboronic acid samples.[1]

Key Synthetic Methodologies and Protocols

Synthesis from Boronic Acids (Vedejs' Method)

This remains one of the most widely used methods for the preparation of potassium organotrifluoroborate salts due to its simplicity and high efficiency.

Experimental Protocol: Preparation of Potassium Phenyltrifluoroborate [2]

-

Dissolution: Phenylboronic acid (20 g, approx. 169 mmol) is dissolved in 50 mL of methanol.

-

Fluorination: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (125 mL, approx. 4.5 M, approx. 563 mmol) is added slowly with vigorous stirring.

-

Precipitation and Isolation: After stirring for 15 minutes, the precipitated product is collected by filtration.

-

Washing and Purification: The solid is washed with cold methanol. Recrystallization from a minimal amount of acetonitrile yields pure potassium phenyltrifluoroborate.

Quantitative Data:

| Starting Material | Reagents | Solvent | Yield | Reference |

| Phenylboronic Acid | KHF₂, H₂O | Methanol | 82% | [2] |

Reaction Pathway:

References

An In-depth Technical Guide to Potassium Benzyltrifluoroborate for Researchers and Drug Development Professionals

Introduction: Potassium benzyltrifluoroborate (KBnF₃) is a versatile and increasingly important organoboron compound in modern synthetic chemistry. Its stability to air and moisture, coupled with its high reactivity in palladium-catalyzed cross-coupling reactions, makes it a valuable reagent for the formation of carbon-carbon bonds in complex molecules, a critical process in drug discovery and development. This guide provides a comprehensive overview of the physical and chemical properties of potassium benzyltrifluoroborate, detailed experimental protocols for its synthesis and application, and a visualization of its role in key chemical transformations.

Core Physical and Chemical Properties

Potassium benzyltrifluoroborate is a white, solid compound that is notably more stable than its boronic acid counterpart. This stability allows for easier handling and storage, a significant advantage in a research and development setting. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BF₃K | [1][2] |

| Molecular Weight | 198.03 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Solubility | Soluble in polar solvents like methanol, acetone, and dimethyl sulfoxide (DMSO). Slightly soluble in water and tetrahydrofuran (THF). | [3][4] |

| Stability | Air and moisture stable |

Spectroscopic Data

The structural characterization of potassium benzyltrifluoroborate is crucial for its identification and quality control. The following tables summarize its key spectroscopic data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of potassium benzyltrifluoroboratee. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[5]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ||||

| 7.10 - 7.30 | m | C₆H ₅ | ||

| 2.35 | q | JH-B = 7.8 Hz | CH ₂-B | |

| ¹³C NMR | ||||

| 138.5 | C -CH₂ (ipso) | |||

| 128.0 | C H (ortho, meta) | |||

| 126.5 | C H (para) | |||

| 35.0 (broad) | C H₂-B | |||

| ¹⁹F NMR | -138.2 | q | JF-B = 68.5 Hz | BF ₃ |

| ¹¹B NMR | 3.5 | q | JB-F = 68.5 Hz | B F₃ |

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | C-H stretch (aromatic) |

| 2920 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Strong | C=C stretch (aromatic ring) |

| 1150 - 1000 | Strong | B-F stretch |

| ~700 | Strong | B-C stretch |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful synthesis and application of potassium benzyltrifluoroborate.

Synthesis of Potassium Benzyltrifluoroborate

This protocol outlines the synthesis of potassium benzyltrifluoroborate from benzylboronic acid.

Materials:

-

Benzylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve benzylboronic acid in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Cool the benzylboronic acid solution in an ice bath and slowly add the KHF₂ solution with vigorous stirring.

-

A white precipitate will form. Continue stirring at room temperature for 1-2 hours.

-

Remove the methanol under reduced pressure.

-

Wash the resulting solid with cold water and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from a hot acetone/water mixture to obtain pure potassium benzyltrifluoroborate as a white crystalline solid.

-

Dry the product under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium benzyltrifluoroborate with an aryl halide.

Materials:

-

Potassium benzyltrifluoroborate

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or THF and water)

Procedure:

-

To a reaction vessel, add potassium benzyltrifluoroborate, the aryl halide, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Chemical Processes

Graphical representations of experimental workflows and reaction mechanisms can greatly aid in understanding complex chemical processes.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of potassium benzyltrifluoroborate.

Caption: A flowchart outlining the synthesis of potassium benzyltrifluoroborate.

Suzuki-Miyaura Catalytic Cycle

The diagram below depicts the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. カリウムベンジルトリフルオロボラート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 329976-73-0: potassium benzyl(trifluoro)borate(1-) [cymitquimica.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Potassium Benzyltrifluoroborate in Air and Moisture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium benzyltrifluoroborate (C₆H₅CH₂BF₃K) is a versatile and increasingly utilized reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its popularity stems from its role as a stable, crystalline, and easy-to-handle precursor to the corresponding boronic acid. This technical guide provides a comprehensive overview of the stability of potassium benzyltrifluoroborate with respect to atmospheric oxygen and moisture, offering insights into its proper storage, handling, and the primary degradation pathways. While specific quantitative long-term stability data under controlled atmospheric conditions are not extensively published, this guide synthesizes the available information on organotrifluoroborates to provide a robust framework for its use in a research and development setting.

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of organoboron compounds characterized by a tetracoordinate boron atom. This structure imparts significantly greater stability compared to their trigonal boronic acid counterparts, which are prone to dehydration to form cyclic boroxines.[1] The vast majority of potassium organotrifluoroborates are crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[2] This inherent stability simplifies stoichiometric calculations and enhances reproducibility in chemical reactions.

General Stability of Potassium Benzyltrifluoroborate

Potassium benzyltrifluoroborate is generally considered a bench-stable solid.[3] However, like all organotrifluoroborates, its stability is not absolute and can be influenced by environmental factors. The primary mode of degradation is hydrolysis to benzylboronic acid.

Key Stability Characteristics:

-

Thermal Stability: Potassium benzyltrifluoroborate exhibits high thermal stability, with a melting point reported to be above 300 °C.[4][5]

-

Air Stability: In its solid, crystalline form, potassium benzyltrifluoroborate is significantly more stable towards oxygen than many other organoboranes.[2]

-

Moisture Sensitivity: The principal stability concern is slow hydrolysis upon prolonged exposure to moisture.[3] While generally stable to moisture in the solid state over short periods, long-term storage should be in a dry environment. The rate of hydrolysis is significantly accelerated in solution, particularly in the presence of acids or Lewis acids.[2][6][7]

Recommended Storage Conditions

For optimal long-term stability, potassium benzyltrifluoroborate should be stored in a tightly sealed container in a cool, dry place. While room temperature is generally acceptable for short- to medium-term storage, some suppliers recommend refrigeration (2-8°C) for extended periods to minimize any potential for slow degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to provide the highest level of protection against atmospheric moisture.[5][8]

Hydrolytic Stability and Decomposition Pathway

The main pathway for the decomposition of potassium benzyltrifluoroborate in the presence of moisture is hydrolysis to benzylboronic acid and potassium fluoride/bifluoride. This reaction is typically slow in the solid state but can be significant in solution.

The hydrolysis of organotrifluoroborates can be complex, and for some, including those with benzyl moieties, the process is thought to be catalyzed by acid.[6][7] This suggests that under neutral or basic conditions, the hydrolysis rate is relatively slow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potassium benzyltrifluoroboranuide | C7H7BF3K | CID 23692459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. POTASSIUM BENZYLTRIFLUOROBORATE - Safety Data Sheet [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. POTASSIUM BENZYLTRIFLUOROBORATE CAS#: 329976-73-0 [chemicalbook.com]

Solubility Profile of Potassium Benzyltrifluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium benzyltrifluoroborate (KBnF₃) is a versatile and increasingly utilized reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its efficacy and reaction kinetics are significantly influenced by its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of potassium benzyltrifluoroborate in a range of common organic solvents. While precise quantitative data remains proprietary or unpublished in readily accessible literature, this guide consolidates available qualitative information and presents a detailed, adaptable experimental protocol for determining its solubility with high accuracy. This information is critical for reaction optimization, process development, and scale-up in both academic and industrial research settings.

Introduction

Potassium organotrifluoroborates, a class of compounds including potassium benzyltrifluoroborate, are valued for their stability to air and moisture, making them convenient and reliable reagents in modern synthetic chemistry. The solubility of these salts is a critical parameter that dictates their utility in various reaction media. Generally, the ionic nature of potassium benzyltrifluoroborate governs its solubility, favoring polar solvents capable of solvating the potassium cation and the trifluoroborate anion.

Qualitative Solubility of Potassium Benzyltrifluoroborate

Based on a comprehensive review of available chemical literature, the solubility of potassium benzyltrifluoroborate in common organic solvents can be qualitatively summarized as follows. This information is crucial for initial solvent screening for chemical reactions and purifications.

| Solvent Class | Solvent Examples | Qualitative Solubility | Reference(s) |

| Polar Aprotic | Dimethylformamide (DMF) | High Solubility | [1] |

| Dimethyl sulfoxide (DMSO) | High Solubility | [1] | |

| Acetone | High Solubility | [1] | |

| Acetonitrile | High Solubility | [1] | |

| Polar Protic | Methanol | High Solubility | [1] |

| Water | Slight Solubility | [1] | |

| Ethers | Tetrahydrofuran (THF) | Slight Solubility | [1] |

| Diethyl ether | Insoluble | [1] | |

| Hydrocarbons | Toluene | Slight Solubility | [1] |

| Hydrocarbons (general) | Insoluble | [1] | |

| Halogenated | Dichloromethane | Insoluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust and widely accepted methodology, the shake-flask method, for the precise determination of the thermodynamic solubility of potassium benzyltrifluoroborate in organic solvents.[2][3][4][5][6]

Principle

The shake-flask method involves agitating an excess amount of the solid solute (potassium benzyltrifluoroborate) in a specific solvent at a constant temperature until equilibrium is achieved.[4][6] The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

Potassium benzyltrifluoroborate (high purity, crystalline)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of the Solid-Solvent Slurry:

-

Accurately weigh an excess amount of potassium benzyltrifluoroborate into a series of vials. The excess solid should be clearly visible after equilibration.

-

Add a precise volume of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high concentration readings.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of potassium benzyltrifluoroborate.

-

-

Data Analysis:

-

Prepare a calibration curve using standard solutions of potassium benzyltrifluoroborate of known concentrations.

-

Use the calibration curve to determine the concentration of the dissolved solute in the diluted sample.

-

Calculate the solubility of potassium benzyltrifluoroborate in the original undiluted saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of potassium benzyltrifluoroborate.

Caption: Workflow for determining the solubility of potassium benzyltrifluoroborate.

Logical Relationship of Solubility

The following diagram illustrates the general relationship between the polarity of the solvent and the expected solubility of an ionic salt like potassium benzyltrifluoroborate.

Caption: Relationship between solvent polarity and potassium benzyltrifluoroborate solubility.

Conclusion

References

Spectroscopic and Synthetic Insights into Potassium Benzyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of potassium benzyltrifluoroborate, a versatile reagent in modern organic chemistry. This document details its infrared (IR) and mass spectrometry (MS) data, outlines a detailed experimental protocol for its preparation, and presents visual workflows to elucidate the key processes involved.

Spectroscopic Data

The spectroscopic data for potassium benzyltrifluoroborate is crucial for its characterization and confirmation of its synthesis. The key data from infrared spectroscopy and mass spectrometry are summarized below.

Table 1: Spectroscopic Data for Potassium Benzyltrifluoroborate

| Parameter | Value |

| Molecular Formula | C7H7BF3K |

| Molecular Weight | 198.04 g/mol |

| Exact Mass | 198.022996 g/mol |

| Infrared (IR) Spectroscopy | | | Technique | Attenuated Total Reflectance (ATR) | | Characteristic Peaks (cm-1) | Data not explicitly found in searches |

| Mass Spectrometry (MS) | | | Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | | [M-K]- (Calculated) | m/z 159.05 | | Major Fragments | Specific fragmentation data not found |

Note: While commercial suppliers and databases indicate the availability of spectral data, specific, quantitative peak lists for IR and fragmentation patterns for MS were not publicly available in the conducted research.

Experimental Protocols

The synthesis of potassium benzyltrifluoroborate typically follows a well-established procedure for the preparation of potassium organotrifluoroborates from the corresponding boronic acid. This method, pioneered by Vedejs and extensively developed by Molander, is known for its high efficiency and operational simplicity.

Synthesis of Potassium Benzyltrifluoroborate from Benzylboronic Acid

Principle: This method is based on the reaction of a boronic acid with potassium hydrogen difluoride (KHF2), which serves as the fluoride source to convert the boronic acid into the more stable trifluoroborate salt.

Materials:

-

Benzylboronic acid (C7H9BO2)

-

Potassium hydrogen difluoride (KHF2)

-

Methanol (MeOH)

-

Water (H2O)

-

Diethyl ether ((C2H5)2O)

Procedure:

-

Dissolution: In a suitable flask, dissolve benzylboronic acid in methanol.

-

Fluorination: Prepare a saturated aqueous solution of potassium hydrogen difluoride (approximately 3 equivalents relative to the boronic acid).

-

Reaction: Add the KHF2 solution to the solution of benzylboronic acid with stirring. The reaction is typically carried out at room temperature.

-

Precipitation: The potassium benzyltrifluoroborate salt will precipitate from the reaction mixture as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold water, methanol, and diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain potassium benzyltrifluoroborate as a stable, white crystalline solid.

Spectroscopic Analysis Protocol

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the dried potassium benzyltrifluoroborate is placed directly onto the crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over a standard range (e.g., 4000-400 cm-1).

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands, particularly those corresponding to the B-F and aromatic C-H and C-C bonds.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of potassium benzyltrifluoroborate is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into an electrospray ionization (ESI) mass spectrometer operating in negative ion mode to detect the [C7H7BF3]- anion.

-

Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined, and fragmentation patterns are analyzed to further confirm the structure.

Visualized Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

Synthesis and Analysis Workflow

Caption: A flowchart illustrating the synthesis of potassium benzyltrifluoroborate and its subsequent spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

Caption: A diagram showing the likely fragmentation pattern of the benzyltrifluoroborate anion in mass spectrometry.

Thermal Decomposition of Potassium Benzyltrifluoroborate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium benzyltrifluoroborate (C₆H₅CH₂BF₃K) is a versatile and increasingly utilized reagent in organic synthesis, valued for its stability and utility in cross-coupling reactions. This technical guide provides a comprehensive overview of the current understanding of its thermal decomposition. While specific experimental data on the thermal decomposition of potassium benzyltrifluoroborate is limited in publicly available literature, this document synthesizes information on the general thermal stability of organotrifluoroborates, data from related compounds, and theoretical decomposition pathways. It also outlines detailed, best-practice experimental protocols for researchers seeking to investigate its thermal properties using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mass spectrometry (MS).

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant attention in organic chemistry. They are generally crystalline solids that exhibit remarkable stability to air and moisture, allowing for ease of handling and storage compared to their boronic acid counterparts. This stability is a key feature that also extends to their thermal properties. The primary degradation pathway for these compounds under typical reaction conditions is hydrolysis, rather than thermal decomposition.

Thermal Stability of Potassium Benzyltrifluoroborate and Related Compounds

Direct and detailed experimental studies on the thermal decomposition of potassium benzyltrifluoroborate are not extensively reported in the peer-reviewed literature. However, its high melting point of over 300 °C suggests significant thermal stability. The general class of potassium organotrifluoroborates is known for high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.

For comparative purposes, the thermal properties of other related borate salts are summarized in the table below. It is important to note that these are not direct data for potassium benzyltrifluoroborate but serve as a reference for the general behavior of similar compounds.

| Compound | Decomposition Temperature (°C) | Technique | Reference |

| Borax (Sodium Tetraborate Decahydrate) | > 62 (loses water of crystallization) | TGA | [1] |

| Potassium Perborate | Initial decomposition observed around the same temperature as DTA and TG events. | TGA/DTA | [2] |

| Lithium Tetrafluoroborate (LiBF₄) | Initial decomposition observed. | TGA/DSC | [3] |

| Potassium Tetrafluoroborate (KBF₄) | Stable up to high temperatures. | Not specified | Not specified |

| Potassium Phenyltrifluoroborate | Boiling point of 296-301 °C. | Not specified | [4] |

Postulated Thermal Decomposition Pathways

In the absence of specific experimental data for potassium benzyltrifluoroborate, the following decomposition pathways can be postulated based on the fundamental principles of organic and inorganic chemistry. At sufficiently high temperatures, the decomposition is likely to proceed through one or more of the following routes:

-

Carbon-Boron Bond Cleavage: The C-B bond may undergo homolytic or heterolytic cleavage, potentially forming a benzyl radical or cation and a trifluoroborate radical or anion.

-

Decomposition of the Benzyl Group: The benzyl moiety itself can decompose, leading to the formation of various hydrocarbon fragments.

-

Decomposition of the Trifluoroborate Anion: The [BF₃]⁻ moiety may decompose, releasing fluoride species.

-

Reductive Decomposition: In the presence of reducing agents or under certain electrochemical conditions, reductive decomposition pathways involving the breaking of B-O, C-O, or C-F bonds have been computationally studied for related fluorinated alkoxyborate salts.[5][6]

A simplified, hypothetical decomposition pathway is visualized below. This diagram is intended to be illustrative of potential steps and is not based on experimentally verified mechanisms for this specific compound.

Caption: A simplified, hypothetical pathway for the thermal decomposition of potassium benzyltrifluoroborate.

Experimental Protocols for Thermal Analysis

To rigorously investigate the thermal decomposition of potassium benzyltrifluoroborate, a combination of thermogravimetric analysis coupled with mass spectrometry (TGA-MS) and differential scanning calorimetry (DSC) is recommended. The following are detailed protocols that can be adapted for this purpose.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous decomposition products.

Objective: To determine the decomposition temperature range, quantify mass loss at each stage, and identify the chemical nature of the evolved gases.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance.

-

Quadrupole Mass Spectrometer (MS) coupled to the TGA outlet via a heated transfer line.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of potassium benzyltrifluoroborate into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge the TGA furnace and balance with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the transfer line to the MS to a temperature sufficient to prevent condensation of decomposition products (e.g., 200-250 °C).

-

Set the MS to scan a mass range relevant to potential decomposition products (e.g., m/z 10-200).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Continuously record the sample mass (TGA data) and the mass spectra of the evolved gases (MS data) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to identify the onset and completion temperatures of decomposition events and the percentage of mass loss for each step.

-

Correlate the mass loss events with the evolution of specific ions in the MS data to identify the decomposition products.

-

A generalized workflow for a TGA-MS experiment is depicted below.

Caption: A generalized workflow for conducting a TGA-MS experiment.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify melting points, phase transitions, and the enthalpy of decomposition.

Instrumentation:

-

Differential Scanning Calorimeter with a suitable cooling accessory.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of potassium benzyltrifluoroborate into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature above its expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition:

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify endothermic and exothermic peaks in the DSC thermogram. An endothermic peak would indicate melting, while an exothermic peak could correspond to a decomposition process.

-

Determine the onset temperature, peak temperature, and enthalpy for each thermal event.

-

Safety Precautions

When conducting high-temperature experiments with potassium benzyltrifluoroborate, appropriate safety measures must be taken:

-

Conduct all experiments in a well-ventilated area, preferably within a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.

-

Be aware that the decomposition of fluorinated compounds can produce toxic and corrosive gases, such as hydrogen fluoride (HF). Ensure that the exhaust from the TGA-MS system is properly vented.

Conclusion

Potassium benzyltrifluoroborate is a thermally stable organoboron compound. While specific, detailed data on its thermal decomposition is not widely available, this guide provides a framework for its investigation. The postulated decomposition pathways and detailed experimental protocols for TGA-MS and DSC analysis offer a starting point for researchers to elucidate the thermal behavior of this important synthetic reagent. Further research in this area would be valuable to the scientific community, particularly for applications where thermal stability is a critical parameter.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Potassium Benzyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful reaction has seen widespread application in the synthesis of complex molecules, including active pharmaceutical ingredients. Potassium organotrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and high reactivity.[1] This document provides detailed application notes and protocols for the use of potassium benzyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions for the synthesis of diarylmethanes, a common motif in medicinal chemistry.

While extensive research has focused on the coupling of potassium aryltrifluoroborates with benzyl halides, the following protocols are adapted from these well-established procedures for the cross-coupling of potassium benzyltrifluoroborate with aryl and heteroaryl halides.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

Advantages of Potassium Benzyltrifluoroborate

Potassium benzyltrifluoroborate offers several advantages over other organoboron reagents:

-

Stability: They are crystalline solids that are stable to air and moisture, allowing for easy storage and handling.

-

Reactivity: The trifluoroborate group enhances the nucleophilicity of the benzylic group, facilitating efficient transmetalation.

-

Safety: They are generally less toxic and easier to handle than other organometallic reagents.

-

Availability: Potassium benzyltrifluoroborate is commercially available.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of potassium benzyltrifluoroborate with aryl halides. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

Materials:

-

Potassium benzyltrifluoroborate

-

Aryl halide (bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

-

Ligand (e.g., SPhos, RuPhos)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., THF/H₂O, Toluene/H₂O)

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vessel, add potassium benzyltrifluoroborate (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), the ligand (1.2-2.0 equiv. relative to the catalyst), and the base (2.0-3.0 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Place the reaction mixture in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).

-

Stir the reaction mixture for the specified time or until completion is indicated by TLC, GC, or LC-MS analysis.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diarylmethane.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions analogous to the coupling of potassium benzyltrifluoroborate. These data are adapted from the coupling of potassium aryltrifluoroborates with benzyl halides and provide a strong starting point for optimization.

Table 1: Optimization of Reaction Conditions for the Coupling of Potassium Phenyltrifluoroborate with Benzyl Bromide [1]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 24 | 65 |

| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 95 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (3) | Dioxane/H₂O (10:1) | 100 | 24 | 88 |

| 4 | PEPPSI-IPr (5) | - | K₂CO₃ (2) | t-AmylOH | 100 | 18 | 75 |

Table 2: Substrate Scope for the Coupling of Potassium Aryltrifluoroborates with Benzyl Halides [1]

| Entry | Aryltrifluoroborate | Benzyl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Potassium phenyl-BF₃K | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 95 |

| 2 | Potassium 4-methoxyphenyl-BF₃K | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 98 |

| 3 | Potassium 4-chlorophenyl-BF₃K | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 85 |

| 4 | Potassium 2-thienyl-BF₃K | Benzyl bromide | PdCl₂(dppf)·CH₂Cl₂ (2) | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 78 |

| 5 | Potassium phenyl-BF₃K | 4-Methoxybenzyl chloride | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 24 | 82 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvent systems.- Increase reaction temperature. |

| Formation of homocoupled products | - Slow transmetalation relative to reductive elimination of the oxidative addition product. | - Use a more electron-rich ligand to promote reductive elimination.- Adjust the stoichiometry of the reactants. |

| Protodeboronation of the trifluoroborate | - Presence of excess water or protic solvents.- Prolonged reaction times at high temperatures. | - Use anhydrous solvents and minimize water content in the reaction.- Optimize the reaction time to avoid decomposition. |

Conclusion

The Suzuki-Miyaura cross-coupling of potassium benzyltrifluoroborate with aryl and heteroaryl halides is a powerful and versatile method for the synthesis of diarylmethanes. The stability and reactivity of potassium benzyltrifluoroborate make it an attractive reagent for applications in pharmaceutical and materials science research. The protocols and data presented here provide a solid foundation for researchers to successfully implement this important transformation in their own synthetic endeavors. Further optimization for specific substrates may be required to achieve optimal results.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Potassium Benzyltrifluoroborate with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Potassium organotrifluoroborates have emerged as superior coupling partners in these reactions due to their enhanced stability to air and moisture compared to boronic acids, while still maintaining high reactivity.[2][3] This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of potassium benzyltrifluoroborate with various aryl halides for the synthesis of diarylmethanes, a common structural motif in biologically active compounds and pharmaceuticals.[2][4]

Potassium benzyltrifluoroborate is a crystalline, bench-stable solid that serves as an effective nucleophilic partner in Suzuki-Miyaura reactions. Its use circumvents issues associated with the handling and stability of the corresponding boronic acid. The protocols outlined below are based on established methods for similar cross-coupling reactions involving sp³-hybridized organotrifluoroborates.[2]

Advantages of Using Potassium Benzyltrifluoroborate

-

Air and Moisture Stability: Unlike many boronic acids, potassium benzyltrifluoroborate is a solid that can be handled and stored without special precautions.[3]

-

Enhanced Nucleophilicity: Organotrifluoroborates exhibit greater nucleophilicity compared to their boronic acid counterparts, often leading to improved reaction efficiency.[2]

-

High Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a wide variety of functional groups on both coupling partners.[2]

-

Non-toxic Byproducts: The boron-containing byproducts are inorganic salts that are easily removed during aqueous workup.[1]

Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between potassium benzyltrifluoroborate and an aryl halide (or pseudohalide) in the presence of a suitable base and phosphine ligand.

Caption: General scheme for the Suzuki-Miyaura cross-coupling of potassium benzyltrifluoroborate.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of potassium benzyltrifluoroborate with aryl bromides and chlorides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from established conditions for the coupling of potassium aryltrifluoroborates with benzyl halides.[2]

Materials:

-

Potassium benzyltrifluoroborate (1.05 equiv.)

-

Aryl bromide (1.0 equiv.)

-

PdCl₂(dppf)·CH₂Cl₂ (2 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv.)

-

THF/H₂O (10:1 mixture)

-

Nitrogen or Argon source

-

Sealed reaction tube or microwave vial

Procedure:

-

To a sealed reaction tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), potassium benzyltrifluoroborate (0.525 mmol, 1.05 equiv.), PdCl₂(dppf)·CH₂Cl₂ (8 mg, 0.01 mmol, 2 mol%), and cesium carbonate (489 mg, 1.5 mmol, 3.0 equiv.).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add 5 mL of a degassed 10:1 mixture of THF and water via syringe.

-

Seal the tube and place it in a preheated oil bath at 77 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water (10 mL) and extract with ethyl acetate or dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protocol for More Challenging Couplings (e.g., with Aryl Chlorides)

For less reactive aryl halides such as aryl chlorides, a more active catalyst system is often required. This protocol utilizes a bulky, electron-rich phosphine ligand.

Materials:

-

Potassium benzyltrifluoroborate (1.5 equiv.)

-

Aryl chloride (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

RuPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv.)

-

n-Butanol

-

Nitrogen or Argon source

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), RuPhos (18.6 mg, 0.04 mmol, 4 mol%), and potassium phosphate (637 mg, 3.0 mmol, 3.0 equiv.).

-

Add the aryl chloride (1.0 mmol, 1.0 equiv.) and potassium benzyltrifluoroborate (297 mg, 1.5 mmol, 1.5 equiv.).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add 5 mL of degassed n-butanol via syringe.

-

Place the tube in a preheated oil bath at 100-120 °C.

-

Stir the reaction mixture for 18-24 hours, monitoring by TLC or GC-MS.

-